molecular formula C21H22N4O3S2 B2536461 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922075-44-3

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide

Cat. No. B2536461
CAS RN: 922075-44-3
M. Wt: 442.55
InChI Key: WOLQTNGRSFGJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound has a complex structure that includes a thiazole ring, a phenylpiperazine group, and a benzenesulfonamide group. The InChI Key for this compound is AEJYXEGATCPQGZ-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.6 g/mol. Its IUPAC name is 4-methyl-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide.

Scientific Research Applications

Anticancer and Antiviral Applications

  • Novel derivatives of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide have been synthesized with potential applications in treating inflammation, pain, cancer, and Hepatitis C Virus (HCV). One derivative, in particular, showed significant anti-inflammatory, analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
  • Some derivatives have displayed promising anticonvulsant activities, indicating their potential application in treating seizures. One derivative in particular showed excellent anticonvulsive effects and provided 100% protection in a study (A. A. Farag et al., 2012).
  • Certain derivatives have also demonstrated significant in vitro antitumor activity against various cancer cell lines, making them potential candidates for anticancer therapy (J. Sławiński & Z. Brzozowski, 2006).

UV Protection and Antimicrobial Textile Treatment

  • Sulfonamide derivatives have been utilized for the simultaneous dyeing and easy patronage finishing of cotton textiles, enhancing the fabric's dyeability and providing it with functional advantages like UV protection and antibacterial properties (H. Mohamed et al., 2020).

Antimicrobial and Antifungal Properties

  • Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds are being studied for their potential use in treating microbial and fungal infections (Nikulsinh Sarvaiya et al., 2019).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use. None of the synthesized compounds were assessed to be cytotoxic and hepatotoxic based on the results of ProtTox-II .

Future Directions

The compound’s unique structure offers opportunities for studying drug design and synthesis, as well as investigating its potential therapeutic effects in various fields. The evidence presented by the current study regarding the pharmacokinetic features and toxicity of recently synthesized derivatives & existing medications can be used to design and develop novel compounds that are more potent, more selective, and less toxic .

properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-20(25-13-11-24(12-14-25)18-7-3-1-4-8-18)15-17-16-29-21(22-17)23-30(27,28)19-9-5-2-6-10-19/h1-10,16H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLQTNGRSFGJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.